Product packaging for Kreysiginone(Cat. No.:CAS No. 17441-87-1)

Kreysiginone

Cat. No.: B1205630
CAS No.: 17441-87-1
M. Wt: 341.4 g/mol
InChI Key: MVSOEABWRCVGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kreysiginone is a natural product belonging to the class of homoproaporphine alkaloids, which are characterized by a tetracyclic or pentacyclic core structure . It is part of the broader and structurally diverse proaporphine family, compounds that have been identified in various plant species but have historically received less research attention compared to related aporphines . As a homoproaporphine, this compound presents a complex chemical architecture that is of significant interest in phytochemical and natural product research . Its defined structure serves as a valuable reference standard for the identification and quantification of alkaloids in plant extracts. Furthermore, the proaporphine scaffold is increasingly recognized as a promising template in medicinal chemistry and drug discovery due to its three-dimensionality . Research into this compound and its analogues contributes to the exploration of novel bioactive compounds and the development of new synthetic methodologies for complex alkaloid systems . This product is labeled for Research Use Only (RUO) and is intended solely for laboratory research purposes . It is not intended for use in diagnostic procedures, the treatment of diseases, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1205630 Kreysiginone CAS No. 17441-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17441-87-1

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

6-hydroxy-2',5-dimethoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C20H23NO4/c1-21-9-6-12-10-15(24-2)19(23)18-17(12)13(21)4-7-20(18)8-5-14(22)16(11-20)25-3/h5,8,10-11,13,23H,4,6-7,9H2,1-3H3

InChI Key

MVSOEABWRCVGSX-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CCC34C=CC(=O)C(=C4)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CCC34C=CC(=O)C(=C4)OC)O)OC

Synonyms

kreysiginone

Origin of Product

United States

Natural Occurrence and Isolation

Discovery from Kreysigia multiflora

The discovery of Kreysiginone is rooted in the pioneering phytochemical investigations of the Australian plant Kreysigia multiflora Reichb. (now classified as Tripladenia cunninghamii), a member of the Colchicaceae family. In a 1960 study by G. M. Badger and R. B. Bradbury at the University of Adelaide, a systematic examination of the plant's alkaloidal content was undertaken. rsc.org This research led to the first-time isolation and characterization of a series of related alkaloids, including the compound that would later be identified as this compound. rsc.orgrsc.org The initial study focused on separating and characterizing the primary alkaloidal constituents of the plant. rsc.org

Isolation Methodologies from Plant Sources

The isolation of this compound and its co-occurring alkaloids from the dried and finely ground whole plant material of Kreysigia multiflora involved a multi-step extraction and separation process as detailed by Badger and Bradbury. rsc.org

The initial extraction was performed sequentially with ether and then alcohol. The extracts from these two solvents were combined, concentrated, and the resulting residue was taken up in a chloroform (B151607) solution. This solution was then subjected to an acid-base extraction procedure. The chloroform solution was washed with dilute hydrochloric acid, which protonates the basic alkaloid nitrogen atoms, transferring the alkaloids as salts into the aqueous layer. After separating the aqueous layer, it was basified with ammonia. This deprotonation step converted the alkaloid salts back into their free base forms, which were then re-extracted into chloroform. Evaporation of this final chloroform extract yielded the crude mixture of total alkaloids, accounting for approximately 0.5% of the initial dried plant material. rsc.org

For the separation of the individual alkaloids from this crude mixture, partition chromatography on a cellulose (B213188) column was employed. The crude base was dissolved in a butanol-acetic acid-water solvent system and applied to the column. The separation of the different alkaloids was monitored using paper chromatography to assess the homogeneity of the collected fractions. This chromatographic separation was essential in isolating the pure alkaloids from the complex mixture. rsc.org

Phytochemical Context and Co-occurring Alkaloids

This compound is found in Kreysigia multiflora alongside a suite of structurally related homoaporphine and homoproaporphine alkaloids. The foundational 1960 study by Badger and Bradbury identified four primary alkaloids from this plant. rsc.orgresearchgate.net Subsequent research further elucidated the structures of these and other minor alkaloids from the same source. rsc.org

The primary co-occurring alkaloids isolated and characterized alongside this compound include:

Kreysigine : A C-homoaporphine alkaloid. rsc.org

Floramultine (B1227436) : Another C-homoaporphine alkaloid, which was found to be a racemic congener of the optically active (+)-kreysigine. rsc.orgcdnsciencepub.com

Kreysiginine : A homoproaporphine alkaloid. rsc.org

Floramultinine : Another alkaloid identified in the initial study. rsc.org

Multifloramine : A C-homoaporphine alkaloid identified in later studies. rsc.org

The presence of these closely related alkaloids provides a rich phytochemical context, indicating a common biosynthetic pathway within Kreysigia multiflora that leads to the formation of this specific class of compounds. rsc.org The plant is also known to produce colchicine-type alkaloids, which is characteristic of the Colchicaceae family. nih.govnih.gov

Below is a table summarizing the alkaloids isolated from Kreysigia multiflora in the seminal 1960 study.

Alkaloid NameMolecular Formula
KreysigineC₂₂H₂₇O₅N
FloramultineC₂₂H₂₇O₅N
KreysiginineC₂₁H₂₇O₅N
FloramultinineC₂₁H₂₇O₆N

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy were instrumental in defining the carbon-hydrogen framework. The ¹H NMR spectrum of Kreysiginone revealed distinct signals corresponding to its various protons, including aromatic protons, methoxy (B1213986) groups, and an N-methyl group. ias.ac.insci-hub.se For example, characteristic signals include a singlet for the N-CH₃ group at approximately 2.40 ppm and singlets for the two OCH₃ groups at around 3.78 and 3.82 ppm. ias.ac.in The complex splitting patterns in the aliphatic region provided insights into the connectivity of the tetrahydroisoquinoline portion of the molecule. sci-hub.se

Infrared (IR) Spectroscopy: The IR spectrum provided key evidence for the presence of specific functional groups. wmich.edu A notable absorption band around 3550 cm⁻¹ indicated the presence of a hydroxyl (-OH) group. sci-hub.se Furthermore, characteristic peaks in the regions of 1659, 1633, and 1614 cm⁻¹ were indicative of a cross-conjugated cyclohexadienone system, a key feature of the proposed spiro-dienone structure. sci-hub.seclockss.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy offered further support for the conjugated system within this compound. The UV spectrum exhibited absorption maxima at wavelengths of 214, 243, and 287 nm, which is consistent with the electronic transitions expected for a homoproaporphine alkaloid containing a dienone chromophore. sci-hub.se

Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. wmich.edu High-resolution mass spectrometry established the molecular formula as C₂₁H₂₅NO₄. The fragmentation pattern observed in the mass spectrum provided additional clues about the structural components of the molecule. chemguide.co.ukwikipedia.org The molecular ion peak (M+) was observed at m/z 341. sci-hub.se

Table 1: Key Spectroscopic Data for this compound
TechniqueObserved DataInterpretation
¹H NMR~2.40 ppm (s, 3H, N-CH₃), ~3.78 ppm (s, 3H, OCH₃), ~3.82 ppm (s, 3H, OCH₃), signals for aromatic and aliphatic protons ias.ac.insci-hub.seConfirms the presence of an N-methyl group and two methoxy groups, and provides information on the proton environment.
IR~3550 cm⁻¹ (OH), 1659, 1633, 1614 cm⁻¹ (C=O, C=C) sci-hub.seIndicates a hydroxyl group and a cross-conjugated cyclohexadienone system.
UVλmax at 214, 243, 287 nm sci-hub.seConsistent with the dienone chromophore of a homoproaporphine alkaloid.
Mass SpectrometryMolecular Ion (M+) at m/z 341 sci-hub.seCorresponds to the molecular formula C₂₁H₂₅NO₄.

Establishment of the Spiro-Dienone Ring System

The presence of a spiro-dienone ring system is a defining characteristic of this compound. wmich.edu This structural feature was inferred from the spectroscopic data, particularly the IR and UV spectra which pointed towards a cross-conjugated cyclohexadienone. sci-hub.seclockss.org The concept of a spirocycle involves two rings sharing a single common atom. core.ac.uk Chemical evidence further solidified this assignment. For instance, under acidic conditions, this compound undergoes a dienone-phenol rearrangement to form a homoaporphine structure, a reaction characteristic of such spiro-dienone systems. wmich.edusci-hub.se

Conformational Analysis and Unique Structural Features

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. orgosolver.com Unlike some related proaporphine alkaloids where the dienone ring is perpendicular to the benzene (B151609) ring, it has been suggested that in this compound, this is not the case. wmich.edusci-hub.se This specific conformational preference is thought to influence its chemical reactivity, including its propensity to undergo acid-catalyzed rearrangements. wmich.edu This structural limitation is a key feature that helps to explain the observed chemical behavior of this compound. wmich.edu

Biosynthetic Pathways and Precursors

Elucidation of Precursor Pathways

The foundational structure of Kreysiginone is derived from the condensation of two primary precursor units originating from different amino acids. The elucidation of this pathway relies on analogies to related alkaloid families and has been supported by feeding experiments with labeled compounds. semanticscholar.org

This compound is classified as a phenethyltetrahydroisoquinoline alkaloid. thieme-connect.de This class of compounds is biosynthetically formed from a phenethylisoquinoline precursor, which itself is generated through the condensation of a C6-C2 unit and a C6-C3 unit. thieme-connect.describd.com The sequence from the amino acids tyrosine and phenylalanine through a phenethylisoquinoline intermediate to homoproaporphines like this compound and the related homoaporphines appears to be a direct parallel to the biosynthesis of aporphine (B1220529) alkaloids. epdf.pub The simple phenethylisoquinoline alkaloid Autumnaline is considered a key intermediate and an efficient precursor for this compound in its native plant source, Kreysigia multiflora. scribd.comepdf.pub

The biosynthesis of the core phenethylisoquinoline scaffold is derived from the amino acids L-tyrosine and L-phenylalanine. semanticscholar.orgnih.gov L-tyrosine is converted to dopamine (B1211576), which provides a C6-C2 amine unit. thieme-connect.denih.gov L-phenylalanine, through pathways likely involving cinnamic acid, provides a C6-C3 unit. scribd.comsemanticscholar.org The condensation of dopamine (from tyrosine) and this C6-C3 unit (from phenylalanine) forms the 1-phenethylisoquinoline backbone, exemplified by intermediates such as Autumnaline, which serves as the direct precursor for subsequent cyclization reactions. thieme-connect.describd.comepdf.pub

Key Enzymatic Transformations and Proposed Intermediates

The transformation from the linear phenethylisoquinoline precursor to the complex, cyclic structure of this compound is accomplished through specific, enzyme-catalyzed reactions. The most critical of these is an oxidative coupling event that creates the characteristic dienone system.

This compound is a member of the homoproaporphine class of alkaloids, which are defined by a spiro-dienone structure. wmich.eduthieme-connect.de The biosynthetic pathway involves the formation of this dienone intermediate. wmich.edu In the case of this compound, the molecule itself represents this key dienone intermediate, which can be a precursor to other alkaloid types, such as homoaporphines, through subsequent rearrangement reactions. wmich.edusci-hub.se This dienone structure is considered a defining feature of proaporphine-type alkaloids and their homologs. sci-hub.se

The central bond-forming event in the biogenesis of this compound is an intramolecular phenolic oxidative coupling. epdf.pubchemistry-chemists.com This reaction is believed to occur on the precursor Autumnaline. epdf.pub In this process, a one-electron oxidation of the phenolic rings generates radical species that couple to form the new carbon-carbon bond, resulting in the characteristic spiro-cyclohexadienone system of the homoproaporphine skeleton. psu.eduwikipedia.orgnih.gov This type of oxidative cyclization is a common strategy in nature for the synthesis of many complex alkaloids. mdpi.com While the specific enzymes catalyzing this step in K. multiflora have not been fully characterized, the reaction is analogous to well-studied oxidative coupling reactions in the biosynthesis of morphine and aporphine alkaloids. epdf.pub

Tracer Studies and Isotopic Labeling for Pathway Elucidation

The elucidation of complex biosynthetic pathways heavily relies on experimental evidence from tracer studies. generalmetabolics.comfrontiersin.org This methodology involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁴C. nih.govnih.gov By tracking the position of the isotopic label in the final natural product, the precise metabolic route can be mapped.

Tracer studies have been fundamental in establishing the biosynthetic pathways for numerous alkaloid classes. wmich.edu For this compound and related compounds, such experiments have been crucial. It has been demonstrated that Autumnaline is an efficient precursor for this compound in Kreysigia multiflora. epdf.pub Although detailed reports on the full isotopic labeling of this compound are limited, tracer studies are being utilized to fully elucidate the biosynthetic scheme. wmich.edu The established pathway from tyrosine and phenylalanine, via the phenethylisoquinoline intermediate Autumnaline, and subsequent oxidative coupling is largely based on the results of such labeling experiments conducted on this and closely related classes of alkaloids. semanticscholar.orgepdf.pub

Hypothetical Biogenetic Interrelationships within Phenethylisoquinoline Alkaloids

The biosynthesis of phenethylisoquinoline alkaloids, a diverse class of natural products, is understood through a network of hypothetical biogenetic interrelationships. This framework is built upon proposed biosynthetic pathways, feeding experiments with labeled precursors, and analogies to the well-elucidated pathways of benzylisoquinoline alkaloids. nih.gov Within this complex network, the compound this compound emerges as a key intermediate, belonging to the homoproaporphine class of alkaloids. nih.govwmich.edu

The central precursor for this entire class of alkaloids is a 1-phenethylisoquinoline derivative. nih.govclockss.orgnih.gov The journey from simple amino acid precursors, phenylalanine and tyrosine, leads to the formation of the characteristic 1-phenethylisoquinoline scaffold. nih.govresearchgate.net This foundational structure undergoes a series of oxidative coupling reactions and rearrangements to generate the various alkaloid skeletons.

The formation of homoproaporphines, such as this compound, is a critical branching point in this biosynthetic map. The prevailing hypothesis, supported by synthetic studies, suggests that this compound is formed via intramolecular oxidative phenolic coupling of a diphenolic 1-phenethyltetrahydroisoquinoline precursor. wmich.edusci-hub.se This type of reaction is known to occur in plants. wmich.edu Specifically, tracer studies have been employed to help elucidate this scheme, indicating that a dienone intermediate is crucial in the biosynthetic pathway, analogous to the aporphine series. wmich.edu

This compound, a benzo[de]quinoline-7-spirocyclohexadienone, does not represent an endpoint in the biosynthetic chain. rsc.org Instead, it serves as a precursor to other alkaloid types. wmich.edursc.org For instance, it is known that in the presence of acid, this compound undergoes a dienone-phenol rearrangement to form a homoaporphine alkaloid. wmich.edu This transformation highlights the dynamic relationship between the homoproaporphine and homoaporphine structural classes.

The hypothetical network of phenethylisoquinoline-derived alkaloids illustrates these interconnections. It positions phenethylisoquinolines as the starting point (Type A), leading to the formation of homoproaporphines like this compound (Type B). From this intermediate stage, the pathway can diverge to produce homoaporphines (Type C) through rearrangement, or other complex structures such as androcymbines (Type D) and eventually the intricate tropolone (B20159) ring of colchicines (Type E). nih.gov

Detailed research findings have identified this compound as a minor alkaloid in the plant Kreysigia multiflora, alongside related homoaporphines such as floramultine (B1227436), multifloramine, and kreysigine. wmich.edursc.orgresearchgate.net This co-occurrence provides strong circumstantial evidence for their biogenetic linkage, with this compound acting as the dienone precursor to the homoaporphine structures. rsc.org

Table 1: Hypothetical Network of Phenethylisoquinoline Alkaloid Interrelationships

Type IDAlkaloid ClassRole in PathwayExample
APhenethylisoquinolinesPrimary PrecursorAutumnaline
BHomoproaporphines Key Intermediate This compound
CHomoaporphinesRearrangement ProductFloramultine
DAndrocymbinesIntermediateAndrocymbine
EColchicinesComplex End ProductColchicine (B1669291)
FAllocolchicinesRelated to Colchicine-
GLumicolchicinesPhotochemical Product-
HDibenzo[d,f]azecinesRearrangement Product-
IHomoerythrinansAlternative PathwaySchelhammerine
JCephalotaxinesAlternative PathwayCephalotaxine
This table is based on the hypothetical network of interrelations proposed for phenethylisoquinoline-derived alkaloids, highlighting the central role of homoproaporphines. nih.gov

Table 2: Key Compounds in the Biogenesis of this compound and Related Alkaloids

Compound NameAlkaloid ClassBiogenetic RoleSource/Note
1-PhenethyltetrahydroisoquinolinePhenethylisoquinolineDiphenolic derivative is the direct precursor to this compound via oxidative coupling. wmich.eduPrecursor
This compound Homoproaporphine A dienone intermediate formed from the primary precursor. wmich.edu Kreysigia multiflora wmich.edu
FloramultineHomoaporphinePotential rearrangement product of a this compound-type intermediate.Kreysigia multiflora rsc.orgresearchgate.net
MultifloramineHomoaporphinePotential rearrangement product of a this compound-type intermediate.Kreysigia multiflora rsc.orgresearchgate.net
KreysigineHomoaporphinePotential rearrangement product of a this compound-type intermediate.Kreysigia multiflora rsc.orgresearchgate.net
AndrocymbineHomomorphinandienoneAn intermediate derived from the phenethylisoquinoline pathway, related to the colchicine branch. nih.govclockss.orgAndrocymbium spp. clockss.org
This table details the specific compounds involved in the biosynthetic steps surrounding this compound.

Chemical Synthesis and Transformations

Early Synthetic Approaches to the Homoproaporphine Skeleton

Early strategies for constructing the homoproaporphine skeleton, the core structure of Kreysiginone, were rooted in established methods for synthesizing 1-phenethylisoquinoline alkaloids. wmich.educlockss.org These approaches typically involved the step-by-step construction of the lower rings (C and D) using classical methods. wmich.edu A common strategy centered on first building a 1-phenethyltetrahydroisoquinoline precursor, which contains the fundamental carbon framework. The crucial and final step in these biomimetic syntheses (mimicking the plant's biosynthetic pathway) is an intramolecular oxidative phenolic coupling of this diphenolic precursor. wmich.edusci-hub.se This key reaction forges the spiro-dienone system characteristic of the homoproaporphine alkaloids. wmich.edu The synthesis of racemic homoproaporphines, including (±)-kreysiginone and its epimer, (±)-epi-kreysiginone, has been achieved using this oxidative coupling strategy. sci-hub.se

Multi-Step Total Synthesis Strategies for this compound

The total synthesis of this compound has been accomplished through a multi-step reaction sequence, with one reported route comprising eleven steps. wmich.edu This synthesis was designed not only to construct the molecule but also to provide material for studying its photochemical rearrangement possibilities. wmich.edu The general strategy is convergent, involving the preparation of two key aromatic fragments that are ultimately joined and cyclized.

A representative synthesis begins with vanillin, which serves as the starting material for both phenolic portions of the target molecule. wmich.edu The sequence involves protecting group manipulations, chain elongation, and the formation of key amide intermediates, culminating in the construction of the full 1-phenethyltetrahydroisoquinoline skeleton before the final oxidative cyclization. wmich.edu

Two pivotal reactions underpin the total synthesis of this compound: the Bischler-Napieralski reaction and oxidative phenolic coupling.

Bischler-Napieralski Reaction: This reaction is instrumental in constructing the isoquinoline (B145761) core of the molecule. An amide, prepared by coupling a substituted phenethylamine (B48288) with a phenylacetic acid derivative, undergoes cyclodehydration using an agent like phosphorus oxychloride (POCl₃). wmich.educlockss.org This process forms a 3,4-dihydroisoquinoline (B110456) intermediate. wmich.educlockss.org Subsequent steps, such as methylation to form a methiodide salt followed by reduction with sodium borohydride (B1222165) or lithium aluminum hydride, convert this intermediate into the required 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton. wmich.edu

Oxidative Phenolic Coupling: This is often the final and key step in the biomimetic synthesis of this compound. wmich.edu A diphenolic 1-phenethyltetrahydroisoquinoline precursor is treated with an oxidizing agent. This intramolecular coupling reaction joins the two phenolic rings, creating the spiro-cyclohexadienone D-ring that defines the homoproaporphine structure. wmich.edusci-hub.se This reaction mimics the proposed biosynthetic pathway in the Kreysigia multiflora plant. wmich.edu

Table 1: Key Reactions in this compound Synthesis

Reaction Role in Synthesis Reagents Example Intermediate/Product
Bischler-Napieralski Reaction Forms the dihydroisoquinoline core. Phosphorus oxychloride (POCl₃) 3,4-dihydroisoquinoline
Reduction Converts the dihydroisoquinoline to the tetrahydroisoquinoline. Sodium borohydride (NaBH₄) 1,2,3,4-tetrahydroisoquinoline

| Oxidative Phenolic Coupling | Forms the final spiro-dienone ring system. | Oxidizing agent on a diphenol precursor | this compound |

The initial total syntheses of this compound produced a racemic mixture (a mixture of both enantiomers). sci-hub.se Achieving stereocontrol, particularly in an enantioselective manner to produce a single enantiomer as found in nature, presents a significant challenge. While specific literature on the enantioselective synthesis of this compound itself is sparse, advances in the synthesis of related alkaloids highlight potential strategies. nih.gov

For the broader class of homoproaporphine and related alkaloids, modern asymmetric synthesis methods are employed. researchgate.netresearchgate.net These include:

Catalytic Asymmetric Hydrogenation: This method can be used to set key stereocenters with high enantioselectivity. For example, the asymmetric hydrogenation of a ketone via dynamic kinetic resolution has been used to construct chiral skeletons in related alkaloid syntheses. researchgate.net

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, derived from materials like (S)-malic acid, can direct the stereochemical outcome of key cyclization reactions. nih.gov Similarly, chiral catalysts, including organocatalysts or transition-metal complexes, are crucial for achieving high enantiomeric excess in key bond-forming steps. researchgate.netnih.gov

Baeyer-Villiger Oxidation: Enantioselective Baeyer-Villiger oxidation has been presented as a key step in novel synthetic protocols for achieving the first enantioselective total synthesis of certain homoproaporphine alkaloids. rsc.org

These advanced strategies provide a framework for potential future enantioselective total syntheses of this compound.

Chemical Derivatization and Analog Generation

Research into the synthesis of this compound has also led to the creation of derivatives and analogs. During synthetic efforts, intermediates are often converted into derivatives for characterization, such as the formation of methiodide salts from dihydroisoquinoline intermediates by treatment with iodomethane. wmich.edu

Furthermore, the synthetic route that yields (±)-kreysiginone through oxidative coupling also produces its diastereomer, (±)-epi-kreysiginone, which is an analog not yet found in nature. sci-hub.se The acid-catalyzed rearrangement of this compound itself is a significant transformation that generates homoaporphine analogs, providing a direct chemical link between these two related alkaloid classes. wmich.edu

Rearrangement Reactions of this compound

This compound is known to undergo a characteristic rearrangement under acidic conditions. wmich.edu This transformation involves the spiro-dienone D ring, which is a defining feature of its homoproaporphine structure. wmich.edu

When this compound is treated with acid, it undergoes a dienone-phenol rearrangement. wmich.edusci-hub.se This reaction converts the spirocyclohexadienone ring system into a fully aromatic phenolic D ring. wmich.edu The product of this rearrangement is a homoaporphine, a different class of phenethylisoquinoline alkaloid. wmich.edu Chromatographic analysis of the reaction mixture has shown the formation of the homoaporphine 7d as well as other rearrangement products. wmich.edu This acid-catalyzed transformation is significant as it provides a chemical correlation between the homoproaporphine and homoaporphine alkaloid families, supporting biosynthetic proposals. wmich.edusci-hub.se

Table 2: Mentioned Chemical Compounds

Compound Name Class/Type
This compound Homoproaporphine Alkaloid
Vanillin Starting Material
epi-Kreysiginone Diastereomer/Analog of this compound
Homoaporphine 7d Rearrangement Product
Iodomethane Reagent
Phosphorus oxychloride Reagent
Sodium borohydride Reagent

Structure Activity Relationship Sar Studies and Mechanistic Hypotheses

Principles of SAR Applied to Alkaloid Structures

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound, such as an alkaloid, relates to its biological activity. gardp.org These studies involve systematically modifying the molecular structure of a lead compound and observing the resulting changes in its biological effects. drugdesign.org The primary goal is to identify the key chemical features—pharmacophores—responsible for the desired activity and to optimize the molecule's properties, such as efficacy, selectivity, and safety. researchgate.netcollaborativedrug.com

For alkaloids, SAR analyses focus on several key structural elements: preprints.orgnih.gov

The Alkaloid Scaffold: The core ring system of an alkaloid is a primary determinant of its biological properties. Modifications to this scaffold, such as ring size, atom composition (e.g., introduction of heteroatoms), and degree of saturation, can dramatically alter its interaction with biological targets. nih.gov

Functional Groups: The type, position, and orientation of functional groups (e.g., hydroxyl, methoxy (B1213986), methylenedioxy) on the alkaloid core are critical. preprints.orgnih.gov These groups can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with a biological target. drugdesign.org For instance, the presence and position of methoxy groups can be crucial for activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in an alkaloid is often vital for its biological function. Different stereoisomers of a compound can exhibit vastly different activities, as one isomer may fit into a receptor's binding site while another does not.

By systematically altering these features, researchers can build a comprehensive understanding of the SAR for a particular class of alkaloids, which is essential for the rational design of new, more potent, and selective therapeutic agents. nih.govresearchgate.net

Comparative Analysis of Homoproaporphine and Homoaporphine Structures in Relation to Activity

Kreysiginone is a homoproaporphine alkaloid, a class of compounds structurally related to the homoaporphines. wmich.edu Both classes are derived from the phenethylisoquinoline precursor, autumnaline. rsc.org The key structural difference lies in the D-ring: homoproaporphines, like this compound, possess a spiro-dienone system, whereas homoaporphines feature an aromatic D-ring. wmich.edu This structural distinction has significant implications for their biological activities.

A comparative study of a series of homoproaporphine and homoaporphine alkaloids revealed that both classes can act as moderate-potency reversible inhibitors of cholinesterases. researchgate.netcnjournals.com However, the study also highlighted a degree of specificity in their action towards different cholinesterase enzymes, both in terms of the inhibitory constants and the type of inhibition mechanism. researchgate.netcnjournals.com The majority of the tested alkaloids from both classes showed a preference for inhibiting butyrylcholinesterase over acetylcholinesterase. researchgate.netcnjournals.com

The spiro-dienone moiety in homoproaporphines is a key feature influencing their reactivity and potential biological targets. For example, this compound can undergo an acid-catalyzed rearrangement to form a homoaporphine. wmich.edu This reactivity suggests that the biological activity of this compound could be due to the parent molecule itself or its rearranged homoaporphine metabolite.

While both homoproaporphine and homoaporphine alkaloids from the Colchicaceae family have been investigated for their biological activities, research has often focused more extensively on the colchicine-type alkaloids, which are also present in these plants. nih.gov This leaves the full biological potential of many homoproaporphine and homoaporphine alkaloids, including this compound, as an area for further exploration. nih.gov

Table 1: Comparison of Core Structures

Alkaloid ClassCore Structure of D-RingKey Feature
HomoproaporphineSpiro-dienoneReactive dienone system
HomoaporphineAromaticStable aromatic ring

Exploration of Potential Molecular Interactions Based on Related Alkaloid Mechanisms (e.g., Tubulin Binding, Enzyme Inhibition)

The structural similarity of this compound to other bioactive alkaloids, particularly aporphines and colchicine (B1669291), provides a basis for hypothesizing its potential molecular interactions.

Tubulin Binding:

A prominent mechanism of action for many alkaloids, including the well-known Vinca alkaloids and colchicine, is the disruption of microtubule dynamics through binding to tubulin. nih.govnih.gov Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Ligands can bind to several distinct sites on the tubulin dimer, leading to either stabilization or destabilization of microtubules. nih.gov

Colchicine Binding Site: Given that this compound is isolated from Kreysigia multiflora, a plant that also produces colchicine, it is plausible that this compound could interact with the colchicine binding site on β-tubulin. wmich.edu This site is located at the interface between the α- and β-tubulin subunits within a heterodimer. uah.es Binding of ligands to this site typically leads to microtubule depolymerization. nih.gov

Vinca Alkaloid Binding Site: The Vinca alkaloids bind to a different site on β-tubulin, at the interface between two tubulin heterodimers, which also leads to microtubule destabilization. uah.es Molecular docking studies have suggested that other large, hydrophobic alkaloids can also bind in this region. mdpi.com

The complex, three-dimensional structure of this compound could potentially allow it to fit into one of these large binding cavities on tubulin.

Enzyme Inhibition:

Enzyme inhibition is another common mechanism of action for alkaloids. wikipedia.org They can act as competitive, non-competitive, or other types of inhibitors against a wide range of enzymes. bioninja.com.aupatsnap.com

Cholinesterase Inhibition: As mentioned previously, comparative studies have shown that homoproaporphine and homoaporphine alkaloids can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netcnjournals.com Aporphine (B1220529) alkaloids have also been investigated as AChE inhibitors. acs.org

Topoisomerase Inhibition: Some aporphine alkaloids are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, often through DNA intercalation. scielo.org.co

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain aporphine alkaloids have demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX, enzymes involved in the inflammatory pathway. researchgate.net

Kinase Inhibition: A number of natural aporphine alkaloids have been identified as inhibitors of protein kinases such as CDK1/Cyclin B and DYRK1A, which are involved in cell cycle regulation. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: While some aporphine alkaloids have been evaluated as inhibitors of DHFR, an enzyme involved in folate metabolism, they have generally been found to be weak inhibitors. scielo.org.co

Given this precedent, this compound and its analogues are plausible candidates for inhibition of one or more of these or other enzymes. The specific enzyme target would depend on the precise fit of the molecule into the enzyme's active or allosteric site.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probing

The rational design and synthesis of analogues are crucial steps in elucidating the mechanism of action of a natural product like this compound. unisi.it By systematically modifying the structure of this compound, researchers can probe the importance of different functional groups and structural features for its biological activity, leading to a more detailed understanding of its SAR. mdpi.commdpi.com

The total synthesis of this compound has been achieved, providing a platform for creating structural analogues. wmich.edusci-hub.se This allows for the preparation of compounds that may not be accessible through isolation from natural sources.

Strategies for Analogue Design and Synthesis:

Modification of the Spiro-dienone System: The reactive dienone ring is a prime target for modification. Analogues could be synthesized where this ring is reduced, opened, or replaced with other cyclic systems to determine its necessity for activity. Photolysis of this compound has been studied, indicating the potential for photochemical rearrangements to generate novel structures. wmich.eduacs.org

Alteration of Substituents on the Aromatic Ring: The methoxy groups on the aromatic A-ring can be modified to explore their role in binding. This could involve demethylation to the corresponding hydroxyl groups, alkylation to larger ether groups, or replacement with other electron-donating or electron-withdrawing groups.

Modification of the Nitrogen Atom: The secondary amine in the this compound structure can be N-methylated, N-acylated, or converted to other N-substituted derivatives to assess the importance of the nitrogen's basicity and steric environment. The synthesis of N-arylsulfonylated C-homoaporphine alkaloids has been reported as a strategy to enhance pharmacological properties. researchgate.netfigshare.com

Synthesis of Stereoisomers: The synthesis of different stereoisomers of this compound, such as its epimer at the spiro center, can help to understand the stereochemical requirements for its biological activity. sci-hub.se

Homologue Synthesis: The synthesis of ring-C homologues of related aporphine alkaloids has been undertaken to study their structure-activity relationships at specific receptors. nih.gov A similar strategy could be applied to this compound.

These synthesized analogues would then be subjected to a battery of biological assays to evaluate their activity relative to the parent compound, this compound. This data would be instrumental in building a comprehensive SAR model and in identifying the specific molecular targets and mechanisms underlying the biological effects of this unique homoproaporphine alkaloid.

Advanced Analytical Methodologies in Kreysiginone Research

Modern Spectroscopic Techniques for Characterization (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. For a molecule with the complexity of Kreysiginone, a combination of techniques is employed to piece together its atomic connectivity and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. youtube.comnofima.com It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), which have spin. youtube.com When placed in a strong magnetic field, these nuclei align, and the application of radio waves can cause them to flip their spin state. The energy released when they relax back to their ground state is detected and is highly dependent on the local chemical environment of each atom. youtube.com High-resolution NMR allows for the unequivocal assignment of many metabolites and provides reliable quantitative data due to its high reproducibility. nofima.comresearchgate.net This makes it an indispensable tool for determining the complex framework and connectivity of alkaloids like this compound. nofima.com

Advanced Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. This technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide precise mass measurements, allowing for the determination of a molecule's chemical formula. uii.ac.id Furthermore, fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. The coupling of liquid chromatography with mass spectrometry, as seen in techniques like LC-Q-ToF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry), is particularly powerful for analyzing complex mixtures and establishing the structure of compounds like alkaloid N-oxides. mdpi.comnih.gov

The combination of NMR and MS is often essential for unambiguous structure elucidation. nih.gov While MS offers superior sensitivity for detecting low-concentration compounds, NMR provides more detailed structural information about molecular conformation and functional groups. uii.ac.idnih.gov

Spectroscopic TechniqueInformation ProvidedKey Advantages
High-Resolution NMR Atomic connectivity, 3D structure, proton environments, quantitative analysis. youtube.comresearchgate.netNon-destructive, highly reproducible, provides detailed structural insights. researchgate.netuii.ac.id
Advanced Mass Spectrometry Precise molecular weight, elemental formula, structural fragments. uii.ac.idmdpi.comHigh sensitivity, suitable for detecting trace amounts, provides molecular formula. uii.ac.idnih.gov

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures, making it essential for the isolation and purification of this compound from its natural source, Kreysigia multiflora. ijpsjournal.com The fundamental principle involves distributing the components of a mixture between a stationary phase and a mobile phase. ajprd.com

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. ajprd.com It is particularly well-suited for compounds like this compound that are soluble but may not be volatile. chromatographytoday.comnih.gov In HPLC, a liquid solvent (mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (stationary phase). nih.gov The separation is based on each component's differential interactions with the stationary and mobile phases, often driven by polarity. chromatographytoday.com HPLC offers high resolution and can be used for both analytical and preparative-scale purification. ajprd.com

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile or semi-volatile compounds. chromatographytoday.comnih.gov The sample is vaporized and transported through a column by an inert carrier gas (mobile phase). ijpsjournal.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase, which is typically a liquid coating on an inert solid support inside the column. chromatographytoday.com Less volatile molecules move more slowly through the column. chromatographytoday.com For a complex, non-volatile alkaloid like this compound, derivatization to a more volatile form might be necessary before GC analysis.

Chromatographic TechniquePrinciple of SeparationTypical Applications for Alkaloids
HPLC Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. chromatographytoday.comPurification and quantification of non-volatile, thermally unstable compounds. nih.gov
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. chromatographytoday.comAnalysis of volatile compounds or those that can be made volatile through derivatization. nih.gov

Crystallographic Analysis for Definitive Structural Assignment

While spectroscopic methods provide a wealth of structural data, X-ray crystallography is the benchmark method for the unambiguous determination of a molecule's three-dimensional structure. nih.gov This technique is indispensable in structural chemistry, provided a suitable single crystal of the compound can be grown. nih.gov

The process involves directing a beam of X-rays onto a crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing this diffraction pattern, scientists can calculate the precise positions of every atom in the molecule, revealing bond lengths, bond angles, and the absolute stereochemistry. For a compound like this compound, with its novel and complex spirocyclohexadienone framework, crystallographic analysis provides the definitive proof of its structure. The structural determination of related isoquinoline (B145761) alkaloids has also been established through X-ray crystallographic analysis. rsc.org

Electrochemical Methods in Alkaloid Characterization

Electrochemical analysis involves studying the chemical reactivity of a system through electrical stimulation to understand its oxidation and reduction (redox) behavior. news-medical.net These methods provide valuable information about a molecule's kinetics, reaction mechanisms, and electronic properties. mdpi.comnews-medical.net

In the context of alkaloids, electrochemical techniques like voltammetry can be used to investigate their redox mechanisms. mdpi.com Such studies often employ a three-electrode system (working, reference, and counter electrode) connected to a potentiostat. news-medical.net By varying the potential at the working electrode and measuring the resulting current, one can characterize the electrochemical properties of the analyte. For example, research on alkaloid N-oxides has used voltammetry to confirm their reduction back to the original alkaloid form, often at mercury-based electrodes. mdpi.comnih.gov

Coupling electrochemistry with mass spectrometry (EC-MS) has emerged as a powerful approach to simulate the metabolic pathways of compounds and identify their degradation or reduction products. mdpi.com The application of these methods to this compound can offer insights into its electronic characteristics and potential reactivity in biological systems. The use of nanomaterials to modify electrodes can also enhance the sensitivity and selectivity of these analytical methods for complex samples. frontiersin.org

Taxonomic and Chemo Systematic Significance

Kreysiginone as a Chemotaxonomic Marker in Kreysigia multiflora

This compound was first isolated from the Australian plant Kreysigia multiflora, a member of the Colchicaceae family. wmich.edu Its discovery was significant as it represented the first member of a new class of alkaloids known as homoproaporphines. wmich.edu The presence of this compound, alongside other unique alkaloids like floramultine (B1227436), multifloramine, and kreysigine, is a distinguishing chemical characteristic of K. multiflora. wmich.edursc.org

The unique alkaloid profile of Kreysigia multiflora, characterized by the presence of homoproaporphine (this compound) and homoaporphine alkaloids, is of considerable taxonomic interest. wmich.eduresearchgate.net This is particularly noteworthy because colchicine (B1669291), another type of alkaloid, was also detected in the plant. wmich.edu The co-occurrence of these distinct alkaloid types helps to chemically define the species and distinguish it from others. This compound's specific spiro-dienone structure further sets it apart. rsc.org As a trace alkaloid within the plant, its identification underscores the detailed chemical investigation required for modern plant classification. rsc.orgresearchgate.net

Table 1: Key Alkaloids Isolated from Kreysigia multiflora

Alkaloid NameAlkaloid ClassSignificance
This compoundHomoproaporphineFirst discovered member of its class; key chemotaxonomic marker. wmich.edu
FloramultineHomoaporphineContributes to the unique chemical signature of the species. rsc.org
MultifloramineHomoaporphinePart of the novel C-homoaporphine structures found in the plant. rsc.orgresearchgate.net
KreysigineHomoaporphineIdentified alongside other novel homoaporphines. rsc.org
ColchicineTropolone (B20159) AlkaloidIts presence alongside homoaporphines is of taxonomic interest. wmich.edu

Phylogenetic Relationships within the Colchicaceae Family

The classification and understanding of evolutionary relationships within the Colchicaceae family have been significantly advanced by combining DNA analysis with chemotaxonomy. nih.govresearchgate.net Phenethylisoquinoline alkaloids, the biogenetic group to which this compound belongs, are central to these studies. nih.govnih.gov The distribution of different structural types of these alkaloids across the various genera of Colchicaceae provides strong clues about their phylogenetic connections. nih.gov

The Colchicaceae family is divided into several tribes, including Colchiceae, Iphigenieae, and Anguillarieae. wikipedia.org The presence of specific alkaloid pathways is often constrained to certain phylogenetic lineages. nih.govresearchgate.net For instance, homoproaporphine alkaloids like this compound and homoaporphine alkaloids are found in the tribe Colchiceae, while only homoaporphines have been reported in the tribe Iphigenieae. nih.gov This differential distribution suggests that the biosynthetic pathways for these compounds evolved and diverged along with the plant lineages themselves.

Molecular phylogenetic studies have sometimes led to reclassification, such as the inclusion of the genus Androcymbium within Colchicum. wikipedia.orgnih.gov The chemical data, including the types of alkaloids present, often supports these revised classifications, reinforcing the link between chemical profiles and genetic heritage. nih.govresearchgate.net Therefore, the presence of a homoproaporphine like this compound in Kreysigia (a genus within the tribe Tripladenieae) contributes a specific data point to the broader map of alkaloid distribution used to infer the evolutionary history of the entire Colchicaceae family. wikipedia.org

Comparative Chemotaxonomy of Phenethylisoquinoline Alkaloids

The Colchicaceae family is a rich source of phenethylisoquinoline alkaloids, which are all derived from the amino acids phenylalanine and tyrosine. core.ac.ukuzh.ch Despite a common precursor, these alkaloids have diversified into several distinct structural types. Comparing the distribution of these types among different genera is a powerful chemotaxonomic tool. nih.govdergipark.org.tr

The main classes of phenethylisoquinoline alkaloids found in Colchicaceae include:

Simple Phenethylisoquinolines: The basic precursors for other types.

Homoproaporphines: Such as this compound. wmich.edu

Homoaporphines: Such as floramultine and kreysigine. rsc.org

Androcymbine-type: Intermediates in the biosynthesis of colchicine. nih.gov

Colchicine-type (Tropolonic Alkaloids): The most famous alkaloids from the family, like colchicine itself. core.ac.ukdergipark.org.tr

Homoerythrinan-type. dergipark.org.tr

The presence or absence of these alkaloid classes helps to define and separate the tribes and genera within the family. nih.gov For example, the pathway leading to colchicine-type alkaloids is believed to be present in all genera of Colchicaceae, making it a unifying chemical feature for the family. nih.govdiva-portal.org In contrast, the distribution of homoproaporphines is more restricted, making them useful markers for specific lineages. nih.gov The study of these alkaloid patterns, in conjunction with genetic data, allows for a more robust and predictive phylogenetic classification. nih.govresearchgate.net

Table 2: Distribution of Major Phenethylisoquinoline Alkaloid Types in Colchicaceae Tribes

Alkaloid TypeExample CompoundKnown Distribution in Colchicaceae Tribes
HomoproaporphineThis compoundFound in Colchiceae and Tripladenieae. nih.govwikipedia.org
HomoaporphineMultifloramineFound in Colchiceae and Iphigenieae. nih.gov
Androcymbine-typeAndrocymbineConsidered to have a family-wide distribution as a biosynthetic intermediate. nih.gov
Colchicine-typeColchicineConsidered a synapomorphy (shared derived character) for the family. nih.govdiva-portal.org

Future Research Directions and Unexplored Avenues

Further Elucidation of Biosynthetic Pathway Details

The biosynthesis of Kreysiginone is understood to proceed from the precursor Autumnaline, following a pathway that appears analogous to the formation of aporphine (B1220529) alkaloids. gcprohru.ac.in It has been demonstrated that Autumnaline is an effective precursor for this compound in Kreysigia multiflora. gcprohru.ac.in The pathway is believed to involve a dienone intermediate, which is a characteristic feature of the homoproaporphine class. wmich.edu However, the precise enzymatic steps and regulatory mechanisms governing this transformation are not fully characterized. Tracer studies have been initiated to better understand this biosynthetic scheme. wmich.edu

A key area for future research is the identification and characterization of the specific enzymes responsible for the oxidative coupling of Autumnaline to form the this compound scaffold. This likely involves cytochrome P450 monooxygenases or laccase-like enzymes, which are commonly implicated in the phenolic oxidative coupling reactions that form complex alkaloid structures. Detailed genomic and transcriptomic analyses of K. multiflora, combined with proteomic studies, could uncover the candidate genes. nih.govresearchgate.net Subsequent heterologous expression and in vitro enzymatic assays would be necessary to confirm the function of these enzymes and elucidate their substrate specificity and reaction mechanisms. d-nb.infofrontiersin.org Furthermore, research is needed to clarify the relationship between the biosynthesis of this compound and other related alkaloids found in the same plant, such as the homoaporphine Kreysigine, as some evidence suggests that dienone intermediates like this compound may not be direct precursors to all homoaporphines. gcprohru.ac.in

Development of Novel and Efficient Synthetic Strategies

An eleven-step total synthesis of this compound has been successfully carried out, starting from Vanillin. wmich.edu This process involved the formation of a disubstituted acrylamide (B121943) of β-(3,4-dimethoxyphenyl)-ethylamine, which was then cyclized via the Bischler-Napieralski reaction. wmich.edu While foundational, this route highlights the need for more efficient and novel synthetic strategies.

In-depth Mechanistic Investigations at the Molecular and Cellular Level

The chemical reactivity of this compound is highlighted by its acid-catalyzed rearrangement, where the spiro-dienone ring rearranges to form a phenolic homoaporphine structure. wmich.edusci-hub.se This inherent reactivity suggests the potential for specific interactions with biological macromolecules. However, the molecular targets and cellular mechanisms of action for this compound remain largely unexplored.

Future investigations should focus on identifying the specific protein or nucleic acid targets of this compound. nih.govsc.edunih.gov Techniques such as affinity chromatography, proteomics-based target identification, and computational docking studies could be employed to find its binding partners. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy could be used to determine the precise binding mode at the atomic level. At the cellular level, studies are needed to determine how this compound affects cellular processes. Given that related alkaloids, such as Colchicine (B1669291), are known to interact with microtubules, investigating the effect of this compound on tubulin polymerization and cell cycle progression would be a logical starting point. researchgate.netcore.ac.uk Further studies using cell-based assays could explore its impact on signaling pathways, apoptosis, and other fundamental cellular functions. epdf.pub

Chemoinformatic and Computational Approaches in Structure-Activity Relationship Prediction

Chemoinformatics and computational chemistry offer powerful tools for accelerating the study of natural products like this compound. e-bookshelf.deresearchgate.net By building predictive models, researchers can guide synthetic efforts and prioritize compounds for biological testing, saving significant time and resources. researchgate.netuni-bonn.de

A crucial future direction is the development of robust Quantitative Structure-Activity Relationship (QSAR) models for the this compound scaffold. taylorfrancis.com This would involve synthesizing a focused library of analogues (as described in 9.2) and evaluating their biological activity. The resulting data, combined with calculated molecular descriptors for each analogue, would be used to build and validate predictive models. taylorfrancis.comnaturalproducts.net These models could then be used to perform virtual screening of large compound databases to identify novel, structurally distinct compounds with potentially similar activity. Furthermore, computational methods can be used to predict pharmacokinetic properties, helping to design analogues with improved drug-like characteristics from the outset. uni-bonn.denih.govnih.govmdpi.com

Exploration of New Natural Sources and Biosynthetic Engineering

This compound was originally isolated as a trace alkaloid from the plant Kreysigia multiflora. wmich.eduresearchgate.netrsc.org Its limited abundance from this source presents a significant bottleneck for further research and development. Therefore, exploring alternative and more sustainable sources is a critical objective.

Future bioprospecting efforts could survey other species within the Colchicaceae family, to which Kreysigia belongs, for the presence of this compound or novel related homoproaporphine alkaloids. plos.orgtcd.ieresearchgate.netfrontiersin.org This chemotaxonomic approach has proven successful for discovering other classes of natural products. core.ac.uk A parallel and highly promising avenue is the application of biosynthetic engineering. nih.gov Once the genes for the this compound biosynthetic pathway are fully identified and characterized (as per 9.1), they can be assembled and introduced into a heterologous host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). d-nb.infonih.gov These microbial cell factories could be optimized through metabolic engineering to produce this compound in large, scalable fermentations, providing a sustainable and reliable supply. This synthetic biology platform would also enable the production of "unnatural" natural products by introducing engineered enzymes or feeding the system with synthetic precursor analogues, further expanding the chemical diversity available for drug discovery programs. nih.gov

Q & A

Q. What are the primary biosynthetic pathways leading to Kreysiginone in plant species like Kreysigia multiflora?

this compound is synthesized via oxidation of phenethylisoquinoline precursors, such as autumnaline, through biogenetically modeled reactions. Unlike aporphine alkaloids, dienone intermediates are not involved in its biosynthesis, as demonstrated in isotopic labeling studies of K. multiflora . Key steps include:

  • Enzymatic oxidation of autumnaline.
  • Stereochemical control during ring closure.
  • Validation via X-ray crystallography of intermediate derivatives (e.g., 3-methyl-7-(O)-benzylautumnaline) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous structural features, as used for autumnaline derivatives . Cross-referencing with databases like the Dictionary of Natural Products ensures accuracy .

Q. How should researchers design experiments to isolate this compound from plant extracts?

Critical considerations include:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ ~280 nm for aromatic alkaloids).
  • Purity assessment : Combine TLC (silica gel, chloroform:methanol 9:1) and NMR.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility, including solvent ratios and temperature gradients .

Advanced Research Questions

Q. How can contradictions in reported biosynthetic pathways of this compound be resolved?

Discrepancies, such as the exclusion of dienone intermediates in homoaporphine biosynthesis, require:

  • Comparative isotopic tracing : Label autumnaline with ¹³C/²H to track carbon flow.
  • Enzyme inhibition studies : Block specific oxidative steps to identify pathway bifurcations.
  • Meta-analysis : Review historical data for methodological differences (e.g., extraction protocols affecting intermediate stability) .

Q. What challenges arise in the in vitro synthesis of this compound, and how can stereochemical outcomes be controlled?

Challenges include:

  • Regioselectivity : Copper(II) chloride/pyridine systems selectively oxidize phenethylisoquinolines but may yield racemic mixtures .
  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation ligands) or enzymatic resolution.
  • Yield optimization : Screen solvents (e.g., DMF vs. THF) and reaction times .

Q. How can mixed-method approaches (qualitative + quantitative) enhance studies on this compound’s ecological roles?

Integrate:

  • Quantitative LC-MS/MS : Measure this compound concentrations across plant tissues.
  • Qualitative ethnobotanical surveys : Interview indigenous communities on traditional uses of K. multiflora to hypothesize bioactivity .
  • Triangulation : Cross-validate chemical data with ecological field observations .

Q. What strategies mitigate biases in structural elucidation studies of this compound derivatives?

  • Blinded analysis : Separate teams handle spectral data and literature comparisons.
  • Consensus protocols : Adopt IUPAC guidelines for reporting NMR shifts (±0.01 ppm tolerance).
  • Machine learning : Use tools like ACD/Labs or MestReNova to predict spectra and flag anomalies .

Methodological Guidance

Q. How should researchers address insufficient spectral data for novel this compound analogs?

  • Supplementary experiments : Perform 2D NMR (COSY, HSQC, HMBC) to resolve connectivity.
  • Comparative modeling : Overlay predicted and observed MS/MS fragments using software like SIRIUS.
  • Peer review : Pre-submission sharing with alkaloid specialists to validate interpretations .

Q. What ethical and logistical factors apply when collecting plant samples for this compound research?

  • Permitting : Obtain CITES certifications for endangered species (e.g., K. multiflora).
  • Sustainability : Limit harvest to ≤5% of wild populations, per IUCN guidelines.
  • Collaboration : Partner with local botanists to access restricted habitats .

Data Reporting Standards

Q. What minimal data must be included in publications on this compound isolation or synthesis?

Follow Beilstein Journal of Organic Chemistry criteria:

  • Isolation : Geographic coordinates of plant collection, extraction solvent, chromatographic Rf values.
  • Synthesis : Yield, enantiomeric excess (if applicable), and spectral accession codes (e.g., Cambridge Crystallographic Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.